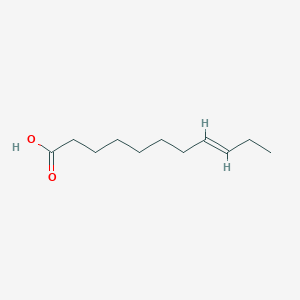

Undec-8-enoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H20O2 |

|---|---|

Molecular Weight |

184.27 g/mol |

IUPAC Name |

(E)-undec-8-enoic acid |

InChI |

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h3-4H,2,5-10H2,1H3,(H,12,13)/b4-3+ |

InChI Key |

ZFRVYEXVYDDXFZ-ONEGZZNKSA-N |

Isomeric SMILES |

CC/C=C/CCCCCCC(=O)O |

Canonical SMILES |

CCC=CCCCCCCC(=O)O |

Origin of Product |

United States |

Applications and Material Science Research of Undec 8 Enoic Acid Derivatives

Polymer Synthesis and Novel Material Development

The dual functionality of undecenoic acid derivatives makes them ideal monomers for synthesizing a variety of polymers, contributing to the development of novel bio-based materials.

Undecenoic acid is a key precursor in the production of high-performance polymers. Its most notable application is in the synthesis of Polyamide 11 (Nylon-11), a bioplastic known for its excellent thermal and mechanical properties. This process involves the conversion of undecenoic acid into 11-aminoundecanoic acid, the direct monomer for the polycondensation reaction that forms Polyamide 11. routledge.com

In addition to homopolymers, undecenoic acid and its derivatives are utilized in the synthesis of copolyamides. For instance, it can act as a chain limiter to control the molecular weight of the resulting polymers, thereby fine-tuning their properties for specific applications like UV-curable powder coatings. researchgate.net The incorporation of its long aliphatic chain can also impart flexibility and modify the melting temperatures of copolyamides. researchgate.net

In polyester (B1180765) synthesis, diesters derived from undecenoic acid serve as crucial α,ω-diene monomers. routledge.com These monomers can be polymerized to create long-chain aliphatic polyesters, which bridge the property gap between traditional polycondensates and polyolefins like polyethylene. acs.org The resulting materials often exhibit valuable semicrystalline properties and can be sourced entirely from renewable feedstocks. acs.org

Table 1: Application of Undecenoic Acid Derivatives in Polymer Synthesis

| Polymer Type | Derivative/Monomer Role | Resulting Polymer/Application | Key Findings | Source |

|---|---|---|---|---|

| Polyamide | Precursor to 11-aminoundecanoic acid | Polyamide 11 (Nylon-11) | A high-performance bio-based polymer. | routledge.com |

| Copolyamide | Undec-11-enoic acid as a chain limiter | Controlled molecular weight copolyamides | Enables creation of polymers with specific melting points for applications like UV powder coatings. | researchgate.net |

| Polyester | α,ω-diene monomers (e.g., bis(undec-10-enoate)) | Long-chain aliphatic polyesters | Creates bio-based polymers with properties mimicking polyethylene. | acs.orgnih.gov |

| Polythioether | AB-type monomer from 10-undecenoic acid | Polythioethers | Produces polyethylene-mimicking polymers via thiol-ene polyaddition. | researchgate.net |

Acyclic Diene Metathesis (ADMET) polymerization has emerged as a powerful technique for synthesizing bio-based polyesters from undecenoic acid derivatives. nih.gov This method utilizes α,ω-diene monomers, such as bis(undec-10-enoate)s of various diols (e.g., isosorbide (B1672297), 1,4-butanediol), which are polymerized using specialized catalysts like ruthenium-carbene (Grubbs) or molybdenum-alkylidene complexes. nih.govdntb.gov.uarsc.org

A key advantage of ADMET is its ability to produce high molecular weight polymers (Mn > 30,000 g/mol ) under relatively mild conditions, such as in bulk (solvent-free) or in ionic liquids. dntb.gov.uaresearchgate.net Research has demonstrated that subsequent hydrogenation of the unsaturated polyesters produced by ADMET yields saturated aliphatic polyesters with enhanced thermal properties and mechanical strength. nih.govmdpi.com For example, polyesters synthesized using a molybdenum-alkylidene catalyst have exhibited promising tensile strength and elongation at break, with properties comparable to or exceeding those of some conventional polyolefins. dntb.gov.uaresearchgate.netacs.org

Table 2: Research Findings in ADMET Polymerization of Undecenoate Derivatives

| Monomer | Catalyst Type | Polymer Mn (g/mol) | Tensile Strength (MPa) | Elongation at Break (%) | Source |

|---|---|---|---|---|---|

| bis(undec-10-enoate) with isosorbide (M1) | Molybdenum-alkylidene | 44,400 - 49,400 | >20.8 | >282 | mdpi.comacs.org |

| M1 with glycerol (B35011) tris(undec-10-enoate) cross-linker | Ruthenium-carbene | - | 35.4 | 572 | mdpi.com |

| 4-allyl-2-methoxyphenyl 10-undecenoate | Ruthenium-carbene (Grubbs 2nd Gen) | 12,700 | - | - | rsc.org |

| bis(undec-10-enoate) with various diols | Ruthenium-carbene (HG2) | High | - | - | nih.gov |

The inherent biodegradability of ester linkages makes polyesters derived from undecenoic acid scaffolds attractive for developing sustainable and environmentally friendly materials. mdpi.comreinventionjournal.org The long aliphatic chains derived from undecenoic acid can be incorporated into polymer backbones, creating materials that are not only bio-based but also degradable. researchgate.net

One strategy involves the self-metathesis of undecenoic acid to produce a long-chain diacid, 1,20-eicosanedioic acid. mdpi.comacs.org This C20 diacid can then be polymerized with a corresponding diol to yield semicrystalline polyesters. mdpi.com These polymers are designed to degrade, as the amorphous regions are typically consumed more rapidly during biodegradation processes. mdpi.com The resulting materials, with their tailored thermal properties, represent a potential biodegradable alternative to petroleum-based polymers like low-density polyethylene. acs.org The development of such polymers is a key focus in tissue engineering and regenerative medicine, where scaffolds are required to degrade at a controlled rate as new tissue forms. reinventionjournal.orgdovegrouplab.com

Bio-conjugation and Linking Agents in Biosensor Technology

The bifunctional nature of undecenoic acid makes it an excellent linking molecule for bio-conjugation, particularly in the development of biosensors. wikipedia.org Its terminal double bond can form a stable covalent bond (Si-C) with silicon transducer surfaces, while the carboxylic acid group at the other end remains available for attachment to biomolecules like proteins or DNA. wikipedia.orgchemicalbook.comguidechem.com

This molecular architecture allows for the stable immobilization of enzymes and other biorecognition elements onto a sensor surface. For example, undecenoic acid has been used to construct silicon-based biosensors where it acts as a bridge between the inorganic transducer and the biological sensing layer. wikipedia.orgchemicalbook.com Furthermore, derivatives of undecenoic acid have been conjugated with polymers like chitosan (B1678972) to create novel nanomaterials with enhanced antibacterial and antibiofilm properties, demonstrating its utility in creating functional biomaterials through bio-conjugation. researchgate.netmdpi.com The stability and efficiency of enzyme immobilization can be further enhanced by using crosslinking agents, which work in concert with linking molecules like undecenoic acid to create robust and sensitive biosensor designs. nih.gov

Table 3: Undecenoic Acid Derivatives as Linking Agents

| Application Area | Role of Derivative | Surface/Substrate | Conjugated Biomolecule/Entity | Source |

|---|---|---|---|---|

| Biosensors | Covalent linking agent | Silicon transducer surfaces | Proteins, DNA, Enzymes | wikipedia.orgchemicalbook.com |

| Antimicrobials | Functionalization of a biopolymer | Chitosan nano-conjugates | - | mdpi.com |

| Enzyme Immobilization | Surface modification and linkage | Electrode surfaces | l-glutamate oxidase | nih.gov |

Analytical Methodologies for Undec 8 Enoic Acid and Its Metabolites/derivatives

Chromatographic Techniques (e.g., Liquid Chromatography–Electrospray Ionization–Mass Spectrometry)

Chromatographic methods are essential for the separation of undec-8-enoic acid and its derivatives from complex mixtures. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are particularly powerful, especially when coupled with mass spectrometry. researchgate.netmdpi.com

Liquid chromatography with electrospray ionization mass spectrometry (LC-ESI-MS) is a key technique for the analysis of undec-8-enoic acid derivatives. duke.edubohrium.com For instance, a specific method was developed for the determination of Nudsa, the aspartic amide of 11-nonyloxy-undec-8(Z)-enoic acid, a derivative designed to resist metabolism. frontiersin.org In this method, samples were analyzed using an Agilent 1100 LC/MSD system. frontiersin.org The separation was achieved on a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) containing 0.005% acetic acid. frontiersin.org The mass spectrometer was operated in negative ionization mode, which is suitable for acidic compounds like carboxylic acids. frontiersin.orgphcog.com This approach allows for both the separation of the analyte from other components in the matrix and its sensitive detection and quantification based on its mass-to-charge ratio. researchgate.net

Table 1: Example Parameters for LC-ESI-MS Analysis of an Undec-8-enoic Acid Derivative frontiersin.org

| Parameter | Value |

| Chromatography System | Agilent 1100 LC |

| Column | Reverse Phase C18 (Kromasil, 250 x 2 mm) |

| Mobile Phase | Water/Acetonitrile with 0.005% Acetic Acid |

| Flow Rate | 0.20 mL/min |

| Gradient | Start at 90% Methanol (B129727) for 2 min, linear increase to 100% in 10 min, hold for 10 min |

| Injection Volume | 5 µL |

| Mass Spectrometry System | Agilent SL Model MSD |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Drying Gas Flow | 12 L/min |

| Drying Gas Temperature | 350°C |

| Nebulizer Pressure | 35 psig |

| Capillary Voltage | 3000 V |

| Fragmentor Voltage | 120 V |

Gas chromatography (GC) is another valuable technique, often used for the analysis of fatty acids after they have been converted to more volatile ester derivatives, such as methyl esters. nist.govcore.ac.uk GC, especially when coupled with mass spectrometry (GC-MS), can provide detailed separation and identification of complex fatty acid mixtures. researchgate.net

Spectroscopic Characterization Methods (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods provide fundamental information about the molecular structure of undec-8-enoic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to confirm the chemical structure and determine the degree of substitution in derivatives. mdpi.com

¹H NMR: Proton NMR provides information on the hydrogen atoms in the molecule. For derivatives of undecenoic acid, characteristic signals can be assigned. For example, in a study of undec-10-enoic acid grafted to hyaluronan, the terminal methylidene protons (=CH₂) were located at 4.9 ppm, while the methine proton (=CH-) appeared at 5.9 ppm. mdpi.com The methylene (B1212753) protons in the alpha position to the carbonyl group (–CH₂–COOH) typically appear around 2.2-2.4 ppm. mdpi.com In the ¹H NMR spectrum of a derivative of 11-(nonyloxy)undec-8(Z)-enoic acid, the olefinic protons (–CH=CH–) were observed as a multiplet between 5.32 and 5.44 ppm. frontiersin.org

¹³C NMR: Carbon NMR is used to identify all unique carbon atoms in the structure. mdpi.com Spectra are available for related compounds, such as the ester 9-Methoxycarbonyldec-9-enoic acid, which helps in assigning carbon signals of the undec-8-enoic acid backbone. spectrabase.com

Table 2: Characteristic ¹H NMR Chemical Shifts for Undecenoic Acid Derivatives

| Protons | Chemical Shift (δ, ppm) | Source |

| Terminal Methine (=CH-) | 5.9 | mdpi.com |

| Olefinic Protons (-CH=CH-) | 5.32 - 5.44 | frontiersin.org |

| Terminal Methylidene (=CH₂) | 4.9 | mdpi.com |

| Methylene alpha to Carbonyl (-CH₂-C=O) | 2.2 - 2.4 | mdpi.com |

| Methylene beta to Carbonyl (-CH₂-CH₂-C=O) | ~1.6 | mdpi.com |

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. For undecenoic acid and its derivatives, key absorption bands include:

A strong, broad absorption for the O-H stretch of the carboxylic acid group, typically around 2500-3300 cm⁻¹.

A sharp, strong absorption for the carbonyl (C=O) stretch of the carboxylic acid at approximately 1700-1710 cm⁻¹. innovareacademics.in

A peak corresponding to the C=C stretch of the alkene group around 1640-1650 cm⁻¹. innovareacademics.in

Absorptions for C-H stretching of the alkane chain just below 3000 cm⁻¹. innovareacademics.in The conformity of an IR spectrum to the expected pattern is a standard method for identity confirmation. avantorsciences.com

Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern of a compound. nist.gov In LC-ESI-MS analysis of an undec-8-enoic acid derivative, detection was performed in negative ion mode, which readily forms the [M-H]⁻ ion, confirming the molecular weight. frontiersin.orgmassbank.eu Electron ionization mass spectrometry (EI-MS) data is also available for the isomeric 10-undecenoic acid, providing characteristic fragmentation patterns that can be used for identification in GC-MS analyses. nist.gov

Quantitative Analysis in Biological and Synthetic Systems

Accurate quantification of undec-8-enoic acid is vital for understanding its role in various contexts.

In Biological Systems: The quantitative analysis of organic acids like undec-8-enoic acid in biological fluids such as plasma or urine often involves LC-MS/MS or GC-MS. nih.govnih.gov These methods offer high sensitivity and specificity, which are necessary for detecting low concentrations of metabolites in complex biological matrices. mdpi.comuah.edu For example, a method for quantifying an undec-8-enoic acid derivative in plasma involved extraction followed by LC-ESI-MS analysis. frontiersin.org The development of such methods requires careful validation, including establishing linearity, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com For general carboxylic acids in biological samples, highly sensitive methods have been developed with detection limits in the low micromolar (μM) to nanomolar (nM) range. mdpi.com

In Synthetic Systems: Chromatographic techniques are crucial for monitoring the progress of chemical reactions and determining the purity and yield of the final product. rsc.org For instance, reversed-phase partition chromatography was successfully used to analyze reaction mixtures during the synthesis of cis-fatty acids. rsc.org This method allowed for the quantification of the starting material (undec-10-ynoic acid), the desired product (undec-10-enoic acid), and the over-reduced byproduct (undecanoic acid). rsc.org A study evaluating the selectivity of different catalysts for the hydrogenation of undec-10-ynoic acid demonstrated the power of this analytical approach. rsc.org Quantitative NMR (qNMR) is another powerful technique used to determine the concentration and purity of synthesized compounds without the need for identical reference standards for each analyte. reading.ac.uk

Table 3: Analysis of Undec-10-ynoic Acid Hydrogenation with Raney Nickel Catalyst rsc.org

| H₂ Absorbed (mol. equiv.) | Undec-10-ynoic Acid (%) | Undec-10-enoic Acid (%) | Undecanoic Acid (%) |

| 0.91 | 9.0 | 88.5 | 2.5 |

| 0.98 | 2.0 | 92.0 | 6.0 |

| 1.02 | 1.0 | 90.5 | 8.5 |

Future Research Directions and Unexplored Avenues

Advancements in Green Chemistry Approaches for Sustainable Production

The chemical industry's shift towards sustainability has intensified the search for green and efficient methods to produce valuable platform chemicals. rsc.orgfrontiersin.orgscispace.com Undecenoic acid, traditionally produced by the pyrolysis of castor oil, is a key target for these innovations. wikipedia.org Future advancements are centered on biocatalysis and the utilization of renewable feedstocks to create more environmentally benign and efficient production pipelines. rsc.orgosti.gov

One of the most promising avenues is the use of engineered whole-cell biocatalysts. Researchers have successfully engineered microorganisms like Escherichia coli and Corynebacterium glutamicum to convert renewable fatty acids, such as ricinoleic acid, into valuable C11 building blocks like ω-hydroxyundec-9-enoic acid. researchgate.netresearchgate.netresearchgate.netsciepublish.com These processes utilize a cascade of enzymes, including alcohol dehydrogenases (ADH) and Baeyer-Villiger monooxygenases (BVMOs), to perform specific chemical transformations that are challenging to achieve with traditional chemistry. researchgate.netresearchgate.net For instance, a recombinant E. coli biocatalyst was developed to produce ω-hydroxyundec-9-enoic acid and n-heptanoic acid from ricinoleic acid, achieving a production of 4.0 g/L and 2.5 g/L, respectively. researchgate.net Further engineering of these enzymatic pathways, such as improving the stability of key enzymes like BVMOs, has led to significant increases in product concentration, reaching up to 132 mM (41 g/L) of an ester precursor to hydroxy-undecenoic acid. researchgate.net

Another green approach involves the direct enzymatic hydration of the double bond in undecenoic acid isomers. Oleate (B1233923) hydratases, for example, can catalyze the asymmetric addition of water to non-natural substrates like (Z)-undec-9-enoic acid to produce (S)-10-hydroxy-undecanoic acid, a valuable chiral building block. rsc.org These biocatalytic strategies represent a significant step towards the sustainable production of undecenoic acid derivatives, minimizing hazardous waste and reliance on fossil fuels. scispace.com

| Biocatalytic System | Feedstock | Key Enzymes | Product(s) | Reference(s) |

| Recombinant E. coli | Ricinoleic Acid | Alcohol Dehydrogenase (ADH), Baeyer-Villiger Monooxygenase (BVMO), Esterase | ω-hydroxyundec-9-enoic acid, n-heptanoic acid | researchgate.net |

| Recombinant E. coli | Ricinoleic Acid | ADH, BVMO | (Z)-11-(heptanoyloxy)undec-9-enoic acid | researchgate.net |

| Recombinant C. glutamicum | Ricinoleic Acid | Not specified | Undec-9-enoic acid, heptyl ester | researchgate.net |

| Oleate Hydratase | (Z)-undec-9-enoic acid | Hydratase | (S)-10-hydroxy-undecanoic acid | rsc.org |

Exploration of Novel Derivatizations for Enhanced Bioactivity

Undec-8-enoic acid, as a bifunctional molecule with both a carboxylic acid group and a terminal double bond, serves as an excellent scaffold for chemical modification. arkema.com Research into its derivatization aims to synthesize novel compounds with enhanced or new biological activities, particularly as antimicrobial and cytotoxic agents. niscpr.res.inresearchgate.net

A significant area of exploration involves the synthesis of hydrazide-hydrazone derivatives. By converting the carboxylic acid group to a hydrazide and then reacting it with various aldehydes or ketones, researchers have created libraries of new compounds. innovareacademics.inscite.ai Studies have shown that specific substitutions on the aromatic ring of these hydrazones can dramatically increase antimicrobial potency. For example, a derivative featuring a benzylidine moiety with meta and para methoxy (B1213986) groups, and another modified into a 3-chloro-2-(3-fluorophenyl)-4-oxoazetidine moiety, were identified as highly potent antibacterial and antifungal compounds, respectively. innovareacademics.inresearchgate.netinnovareacademics.in

Other successful derivatizations include:

Oxime Esters : Novel oxime esters have been synthesized by esterifying various substituted benzaldoximes with undecenoic acid. One such derivative, from 3-hydroxy benzaldoxime (B1666162), showed promising activity against three Gram-positive bacteria and a fungal strain. researchgate.net

Triazolothiadiazoles : By constructing a rsc.orgrsc.orgresearchgate.nettriazolo[3,4-b] rsc.orgfrontiersin.orgrsc.orgthiadiazole heterocyclic system from undecenoic acid, scientists have developed compounds with potent antimicrobial and cytotoxic activities. Several derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.9 µg/mL against bacterial strains and significant cytotoxicity against HeLa and B16-F10 cancer cell lines. niscpr.res.in

Amides : Simple N-(4-methoxybenzyl)alkenamides derived from undecenoic acid have shown significant antimicrobial activity. A derivative containing an additional hydroxy group on the fatty acid chain was found to be a particularly powerful antibacterial and antifungal agent. nih.gov

Pyrazolones and Phthalazindiones : Using undec-10-enoic acid hydrazide as a starting material, novel 1,3-disubstituted-1H-pyrazol-5(4H)-one analogues have been synthesized, demonstrating another route to new bioactive heterocyclic compounds. jksus.org

These studies underscore the vast potential of using undec-8-enoic acid as a template for developing next-generation therapeutic agents.

| Derivative Class | Synthetic Approach | Key Findings | Reference(s) |

| Hydrazide-hydrazones | Condensation of undec-10-ene hydrazide with aromatic aldehydes. | Methoxy-substituted benzylidine and fluoro-substituted azetidinone derivatives showed high antibacterial and antifungal potency. | researchgate.net, innovareacademics.in, innovareacademics.in |

| Oxime Esters | Esterification of undecenoic acid with substituted benzaldoximes. | 3-hydroxy benzaldoxime derivative exhibited promising antimicrobial activity. | researchgate.net |

| Triazolothiadiazoles | Multi-step synthesis to form a heterocyclic system from the fatty acid. | Compounds showed potent antibacterial activity (MIC 3.9 µg/mL) and significant cytotoxicity against cancer cell lines. | niscpr.res.in |

| N-(4-methoxybenzyl)amides | Amidation of undec-10-enamide with 4-methoxybenzylamine. | Hydroxylated amide derivative displayed powerful antibacterial and antifungal properties. | nih.gov |

| Pyrazolones | Cyclization reaction between fatty acid hydrazides and ethylacetoacetate. | Successful one-pot synthesis of novel pyrazolone (B3327878) derivatives of fatty acids. | jksus.org |

Computational Modeling and Predictive Studies for Structure-Function Relationships

To accelerate the discovery of new derivatives and understand their mechanisms of action, researchers are increasingly turning to computational modeling. texilajournal.com Techniques like Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking provide invaluable insights into the structure-function relationships of undec-8-enoic acid derivatives. researchgate.netcanada.ca

QSAR studies aim to build mathematical models that correlate the chemical structure of a compound with its biological activity. innovareacademics.in For a series of undec-10-enehydrazide derivatives, QSAR analysis revealed that the Randic topology parameter (a descriptor of molecular branching) was a key factor in describing their antimicrobial activity. researchgate.netinnovareacademics.in This allows researchers to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a specific protein target. researchgate.net This method has been instrumental in elucidating the potential mechanism of action for undecenoic acid's antimicrobial derivatives. researchgate.net Several studies have docked undec-10-enehydrazide derivatives into the active site of β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid synthesis. innovareacademics.inresearchgate.netinnovareacademics.in The results of these simulations revealed critical interactions:

The long aliphatic chain of the undecenoic acid derivative inserts into a hydrophobic pocket of the FabH enzyme. researchgate.net

The nitrogen atoms of the hydrazide moiety form crucial hydrogen bonds with amino acid residues like Ala246 and Asn247. innovareacademics.inresearchgate.net

Substituent groups on the aromatic ring, such as methoxy groups, can form additional hydrogen bonds with nearby residues (e.g., Arg36), further stabilizing the complex and enhancing inhibitory activity. innovareacademics.inresearchgate.net

These computational findings provide a rational basis for the observed biological activities and guide the design of new derivatives with improved binding affinity and, consequently, greater potency. rsc.org

| Computational Method | Derivatives Studied | Protein Target | Key Findings | Reference(s) |

| QSAR | Undec-10-enehydrazide derivatives | N/A | Antimicrobial activity correlates with the Randic topology parameter (R), a descriptor of molecular structure. | researchgate.net, innovareacademics.in, innovareacademics.in |

| Molecular Docking | Undec-10-enehydrazide derivatives | β-ketoacyl-acyl carrier protein synthase III (FabH) | The aliphatic chain occupies a hydrophobic pocket; hydrazide nitrogens form H-bonds with Ala246 and Asn247. | researchgate.net, innovareacademics.in, innovareacademics.in |

| Molecular Docking | N-(4-methoxybenzyl)alkenamides | ctDNA | Compounds showed potential for DNA binding, suggesting a possible mechanism of antimicrobial action. | nih.gov |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing Undec-8-enoic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves esterification or hydrolysis of precursors, followed by purification using techniques like column chromatography or HPLC. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, gas chromatography-mass spectrometry (GC-MS) for purity analysis, and infrared spectroscopy (IR) to identify functional groups. Researchers should validate protocols against established literature and include control samples to ensure reproducibility .

Q. How can researchers assess the biological activity of Undec-8-enoic acid in vitro?

- Methodological Answer : Begin with cell-based assays (e.g., cytotoxicity or enzyme inhibition) using standardized cell lines. Dose-response curves should be generated to determine IC50 values. Include positive and negative controls to validate assay conditions. Data must be statistically analyzed (e.g., ANOVA) to confirm significance, and results compared with structurally similar fatty acids to infer structure-activity relationships .

Q. What are the best practices for isolating Undec-8-enoic acid from natural sources?

- Methodological Answer : Use solvent extraction (e.g., hexane or ethanol) followed by fractional distillation. Confirm the presence of the compound via thin-layer chromatography (TLC) and quantify yield using gravimetric analysis. Cross-validate results with spectroscopic data. Researchers should document solvent ratios, temperatures, and extraction times to enable replication .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported physicochemical properties of Undec-8-enoic acid?

- Methodological Answer : Conduct a systematic review to identify conflicting data (e.g., melting points or solubility). Replicate experiments under controlled conditions, varying parameters like solvent purity or temperature gradients. Use differential scanning calorimetry (DSC) for precise melting point determination. Publish raw data and statistical analyses to facilitate cross-study comparisons .

Q. What experimental approaches are suitable for studying the metabolic pathways of Undec-8-enoic acid in mammalian systems?

- Methodological Answer : Employ isotope-labeled (e.g., ¹³C or deuterated) Undec-8-enoic acid in tracer studies. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track metabolite formation. Pair this with gene knockout models or enzyme inhibitors to identify rate-limiting steps. Data should be contextualized with existing lipid metabolism databases .

Q. How can researchers optimize reaction conditions for derivatizing Undec-8-enoic acid without inducing isomerization?

- Methodological Answer : Test catalysts (e.g., lipases or Lewis acids) under inert atmospheres to minimize oxidation. Monitor reaction progress via real-time Fourier-transform infrared spectroscopy (FTIR) to detect intermediate species. Compare outcomes across solvents (polar vs. nonpolar) and temperatures. Statistical tools like response surface methodology (RSM) can model optimal conditions .

Q. What statistical methods are recommended for analyzing dose-dependent effects of Undec-8-enoic acid in longitudinal studies?

- Methodological Answer : Use mixed-effects models to account for individual variability and repeated measures. Apply survival analysis for time-to-event data (e.g., toxicity thresholds). Validate assumptions with residual plots and sensitivity analyses. Open-source tools like R or Python’s SciPy suite enhance reproducibility .

Methodological Considerations for Data Integrity

- Handling Conflicting Data : Triangulate results using multiple analytical techniques (e.g., NMR and X-ray crystallography) and cross-reference with independent studies. Discuss limitations in methodology (e.g., sample heterogeneity) to contextualize discrepancies .

- Literature Review Rigor : Use databases like PubMed and SciFinder to prioritize peer-reviewed studies. Annotate conflicting findings in a comparative table, highlighting variables like experimental conditions or sample sources .

- Ethical Data Presentation : Avoid selective reporting; include negative results and outliers in supplementary materials. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.